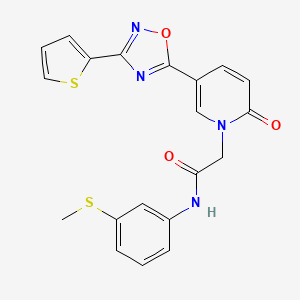

N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound featuring a unique arrangement of heterocyclic and aromatic rings. Known for its potential pharmacological properties, this compound has garnered significant attention in scientific research and chemical industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors:

Formation of the Oxadiazole Ring: : Using hydrazine derivatives and carboxylic acids under acidic conditions.

Pyridine Ring Construction: : Via cyclization reactions.

Acetamide Linkage Formation: : Through the use of acylation reactions involving appropriate amides and acid chlorides. Each step requires careful control of temperature, pH, and reaction times to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, optimization of these synthetic routes focuses on cost-efficiency, scalability, and environmental considerations. Techniques such as flow chemistry and catalysis are often employed to enhance the production process, making it more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide undergoes various reactions, including:

Oxidation: : Involving reagents like potassium permanganate or chromium trioxide, primarily affecting the methylthio group.

Reduction: : Using agents such as sodium borohydride, targeting the oxadiazole ring.

Substitution Reactions: : Both electrophilic and nucleophilic substitutions, facilitated by reagents like halogens or amines.

Common Reagents and Conditions

Common reagents used include:

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reagents: : Halogens, amines, and alkylating agents.

Major Products

The major products formed depend on the nature of the reactions. Oxidation typically leads to the formation of sulfoxides or sulfones, while reduction could result in the conversion of oxadiazole rings to more saturated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Properties

The compound has also been evaluated for its antifungal activities. In vitro tests against fungi such as Fusarium oxysporum revealed significant inhibitory effects. One study reported an EC50 value of 6 to 9 µg/mL for certain derivatives, indicating their potential as agricultural fungicides . The structure–activity relationship (SAR) analysis suggests that specific functional groups enhance antifungal efficacy.

Agricultural Fungicides

Due to its antifungal properties, this compound is being explored as a candidate for developing new agricultural fungicides. Its effectiveness against resistant fungal strains presents an opportunity for sustainable agricultural practices .

Pest Control

The compound's unique structure allows it to interact with biological systems in ways that can disrupt pest life cycles. Research indicates that compounds with similar oxadiazole and pyridine moieties can serve as insect growth regulators (IGRs), potentially leading to novel pest control methods .

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. Its ability to undergo radical polymerization makes it suitable for creating photoinitiators used in UV-curable coatings and adhesives .

Photovoltaic Applications

Emerging research suggests that compounds like this compound may have applications in organic photovoltaic cells due to their electronic properties. Studies are ongoing to assess their efficiency in converting solar energy into electrical energy .

Case Study 1: Antifungal Efficacy

A study conducted by Kumar et al. (2021) evaluated the antifungal activity of several derivatives of N-(3-(methylthio)phenyl)-2-acetamide against Fusarium oxysporum. The results indicated that certain modifications significantly enhanced the antifungal activity compared to traditional fungicides .

Case Study 2: Agricultural Application

Research published in MDPI highlighted the potential use of this compound as an agricultural fungicide. The study reported effective control over fungal pathogens at low concentrations, suggesting its viability as a sustainable alternative to existing chemical fungicides .

Mecanismo De Acción

The compound exerts its effects through several molecular targets and pathways:

Enzyme Inhibition: : It binds to the active sites of certain enzymes, blocking their activity.

Signal Transduction Modulation: : By interacting with receptor proteins, it can influence cellular signaling pathways.

Gene Expression: : Some studies suggest it may affect the expression of genes involved in inflammation and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

Compounds with similar structures include:

N-phenylacetamide derivatives: : Sharing the core acetamide structure but differing in their substituents.

Oxadiazole-containing compounds: : Highlighting the significance of the 1,2,4-oxadiazole ring in medicinal chemistry.

Uniqueness

What sets N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide apart is the specific arrangement of its functional groups, which confers unique properties in terms of reactivity and biological activity. This combination of moieties within a single molecule creates opportunities for developing novel therapeutic agents and materials.

Actividad Biológica

N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, antitubercular, and neuroprotective activities.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H19N3O5S and a molar mass of approximately 401.44g/mol. The structure features a thiophene ring and an oxadiazole moiety, which are known to enhance biological activity in various compounds.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that 1,3,4-oxadiazole derivatives can inhibit the growth of Mycobacterium bovis BCG in both active and dormant states. This inhibition is primarily due to their interaction with the mycobacterial enoyl reductase (InhA) enzyme, disrupting fatty acid biosynthesis essential for mycolic acid production .

Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| 21c | M. tuberculosis | 4–8 | |

| 30 | C. difficile | 0.003–0.03 | |

| 31a | N. gonorrhoeae | 0.03–0.125 |

Antitubercular Activity

The compound's structural components suggest potential antitubercular activity. Studies involving similar oxadiazole derivatives have demonstrated effectiveness against drug-resistant strains of M. tuberculosis. For example, compounds with longer alkyl chains were found to exhibit increased efficacy against these strains .

Neuroprotective Activity

Recent investigations into pyridine-based derivatives have revealed neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis .

Case Studies and Research Findings

Numerous studies highlight the promising biological activities associated with this compound's structural analogs:

- Dhumal et al. (2016) explored the antitubercular properties of various oxadiazole derivatives and found significant inhibition against M. bovis BCG.

- Desai et al. (2016) reported that certain pyridine-based oxadiazoles displayed strong antimicrobial activity comparable to standard antibiotics like gentamicin .

- Paruch et al. (2020) synthesized several 1,3,4-oxadiazole derivatives and evaluated their antibacterial properties, identifying several candidates for further development based on their activity profiles .

Propiedades

IUPAC Name |

N-(3-methylsulfanylphenyl)-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c1-28-15-5-2-4-14(10-15)21-17(25)12-24-11-13(7-8-18(24)26)20-22-19(23-27-20)16-6-3-9-29-16/h2-11H,12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRAHRZKGKEGJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.